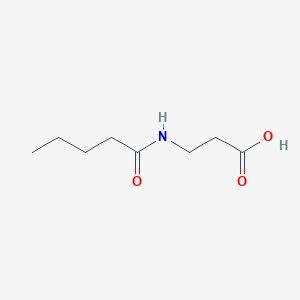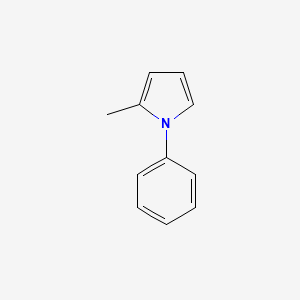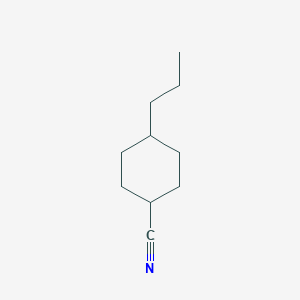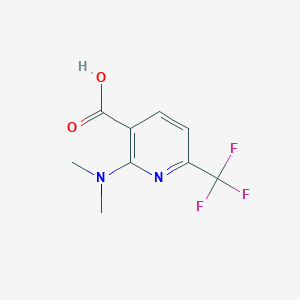
3-(2-Nitroethenyl)-1-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitroethenyl)-1-phenylindole is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nitroethenyl)-1-phenylindole undergoes various types of chemical reactions, including:
Michael Addition: This involves the addition of nucleophiles to the nitroethenyl group, forming new carbon-carbon bonds.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.
Dimerization: Under certain conditions, the compound can undergo dimerization to form more complex structures.
Common Reagents and Conditions
Michael Addition: Common reagents include 1,3-dicarbonyl compounds, and the reaction is often catalyzed by bases such as sodium methylate.
Cycloaddition Reactions: These reactions typically require the presence of a dienophile and can be catalyzed by Lewis acids like aluminum chloride.
Major Products Formed
Applications De Recherche Scientifique
3-(2-Nitroethenyl)-1-phenylindole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-nitroethenyl)-1-phenylindole involves its ability to participate in nucleophilic addition reactions. The nitro group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is crucial for its biological activities, such as antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Nitrovinyl)indole: Similar in structure but lacks the phenyl group, which can affect its reactivity and biological activity.
2-Nitro-4-(2′-nitroethenyl)phenol: Another nitroethenyl compound known for its potent antimicrobial activity.
Uniqueness
3-(2-Nitroethenyl)-1-phenylindole is unique due to the presence of both the nitroethenyl and phenyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63050-02-2 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-[(E)-2-nitroethenyl]-1-phenylindole |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+ |
Clé InChI |
JHTQRJSIADSEBT-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Methylsulfanyl)methoxy]benzene](/img/structure/B8711161.png)
![4-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8711091.png)





